molecular formula C6H15ClN2OS B15307514 Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride

Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride

Cat. No.: B15307514
M. Wt: 198.72 g/mol
InChI Key: NUNHBCIGDXJBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride is a sulfonamide derivative featuring a sulfanone core (S=O) substituted with an imino group (-NH-), a methyl group, and a piperidin-4-yl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it a candidate for pharmaceutical applications, particularly as a precursor in drug synthesis. The piperidin-4-yl group, a six-membered nitrogen-containing ring, may improve bioavailability through enhanced lipophilicity and basicity, which facilitates salt formation and stability in acidic environments.

Properties

Molecular Formula

C6H15ClN2OS

Molecular Weight

198.72 g/mol

IUPAC Name

imino-methyl-oxo-piperidin-4-yl-λ6-sulfane;hydrochloride

InChI

InChI=1S/C6H14N2OS.ClH/c1-10(7,9)6-2-4-8-5-3-6;/h6-8H,2-5H2,1H3;1H

InChI Key

NUNHBCIGDXJBCQ-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1CCNCC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Imino Group: The imino group is introduced via reactions involving amines and aldehydes or ketones.

    Incorporation of the Sulfur Atom: The sulfur atom is introduced through reactions with sulfur-containing reagents, such as thiols or sulfides.

    Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form, typically through reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. The sulfur atom may also play a role in modulating the compound’s activity through redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key attributes of Imino(methyl)(piperidin-4-yl)-lambda6-sulfanonehydrochloride with three analogs from recent literature:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Purity Hazard Profile Reference
This compound C₆H₁₄ClN₂OS* ~197.71† Methyl, piperidin-4-yl Enhanced basicity from piperidine N/A Not reported N/A
Imino(methyl)(4-methylphenyl)-lambda6-sulfanone C₈H₁₁NOS 169.24 Methyl, 4-methylphenyl Aromatic substituent; lower solubility 98% Not specified
imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride C₆H₁₄ClNO₂S 199.70 Methyl, (3-hydroxycyclobutyl)methyl Hydroxy group for H-bonding N/A Not specified
Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride C₇H₁₈Cl₂N₂OS 249.20 Dimethyl, piperidin-4-yl Dihydrochloride salt; higher Cl⁻ content N/A H302, H315, H319, H335

*Hypothetical formula based on structural analysis.
†Calculated from inferred formula.

Key Findings and Implications

Substituent Effects on Solubility and Bioactivity
  • Piperidin-4-yl vs. 4-Methylphenyl () : Replacing the aromatic 4-methylphenyl group with piperidin-4-yl introduces a basic amine, likely improving aqueous solubility in acidic media (e.g., gastric fluid) due to protonation. The aromatic analog may exhibit higher lipophilicity, favoring blood-brain barrier penetration but reducing solubility .
  • Hydroxycyclobutyl vs. However, the rigid cyclobutane ring may reduce conformational flexibility compared to the piperidine moiety, affecting receptor binding .
Salt Form and Stability
  • The dihydrochloride salt in ’s compound (vs. the monohydrochloride in the target compound) suggests higher ionic strength and solubility in water. However, additional chloride ions may also increase hygroscopicity, complicating storage .
Hazard Considerations
  • ’s compound carries hazards including respiratory and skin irritation (H315, H319, H335).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.